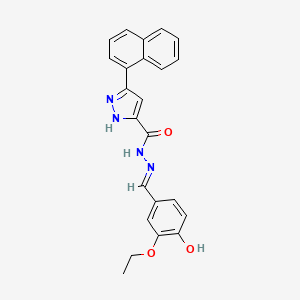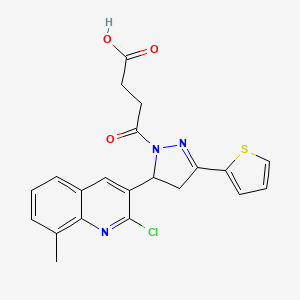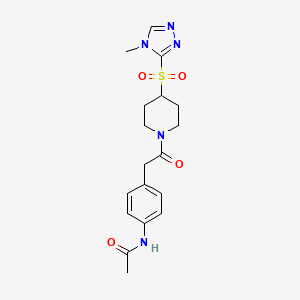![molecular formula C26H24N4O3 B2991385 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]acetamide CAS No. 1029772-48-2](/img/structure/B2991385.png)
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]acetamide” is a complex organic molecule. It contains a pyridone ring which is a six-membered aromatic ring with one oxygen atom and one nitrogen atom . The molecule also contains an isoquinoline group, which is a type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-cyano-4,6-dimethyl-2-pyridone was achieved using piprazine as a catalyst . In another study, the imidazole ring was transformed to a pyrimidine ring to design related compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray crystallography. For example, X-ray data of the 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibited its oxo form . In another study, the crystal structure of a related compound complexed with an enzyme was determined at 2.8-A resolution .Chemical Reactions Analysis
The reactivity of similar compounds has been investigated. For instance, the reactivity of 3-cyano-4,6-dimethyl-2-pyridone towards different organic reagents was studied . In another study, the transformation of an imidazole ring to a pyrimidine ring was performed to design related compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the steady-state kinetics measurements of a related compound exhibited mixed type inhibition .Applications De Recherche Scientifique
Synthetic Chemistry and Applications
New Synthetic Routes
Researchers have developed new synthetic pathways for related compounds, such as N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, showcasing innovative approaches to complex heterocyclic compounds (Ma Wenpeng et al., 2014). These methods could provide insights into the synthesis of the specified compound by offering analogous reactions and optimization strategies for efficiency and yield improvements.
Insecticidal and Antimicrobial Activity
Pyridine derivatives, closely related to the core structure of the specified compound, have been investigated for their insecticidal and antimicrobial properties. For example, a study on pyridine derivatives against cowpea aphid demonstrated significant insecticidal activity, suggesting potential applications in agricultural pest control (E. A. Bakhite et al., 2014).
Antifungal Agents
Derivatives similar in structure, such as 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, have shown promising antifungal activity against Candida and Aspergillus species. This indicates the broader applicability of compounds with similar moieties in developing new antifungal treatments (D. Bardiot et al., 2015).
Analgesic and Anti-Inflammatory Activities
Compounds featuring dihydroisoquinolinyl groups have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Such studies underscore the potential pharmacological applications of complex heterocyclic compounds in pain and inflammation management (A. S. Yusov et al., 2019).
Mécanisme D'action
The mechanism of action of similar compounds has been studied. For example, beta-lapachone, a compound containing a similar dihydroisoquinolinyl group, was found to be a novel DNA repair inhibitor. It was tested for synergistic X-ray-induced lethality in combination with several halogenated pyrimidine radiosensitizers .
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-17-13-18(2)30(26(33)23(17)14-27)16-24(31)28-22-9-7-20(8-10-22)25(32)29-12-11-19-5-3-4-6-21(19)15-29/h3-10,13H,11-12,15-16H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZDFTVDPDNUAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2991303.png)

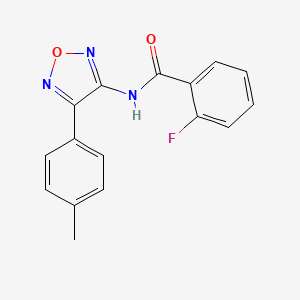

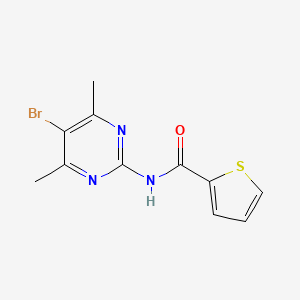
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2991311.png)
![N-benzyl-4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2991312.png)
![N-[[4-(4-Acetylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2991313.png)

